molecular formula C10H8N2O2 B184738 8-Methyl-7-nitroquinoline CAS No. 168770-38-5

8-Methyl-7-nitroquinoline

Cat. No. B184738
Key on ui cas rn: 168770-38-5
M. Wt: 188.18 g/mol
InChI Key: BWCVXKXBFAYIEM-UHFFFAOYSA-N
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Patent
US06391878B2

Procedure details

To a suspension of 2 g of 2-methyl-3-nitroaniline and 1.02 g of arsenic(v) oxide hydrate are added 2.88 mL of glycerin followed by 1.09 mL of concentrated sulfuric acid. The resulting black slurry is stirred at about 150° C. for 4 hours. The black oil is cooled to room temperature, diluted with water and poured into a mixture of 25% aqueous ammonium hydroxide and ethyl acetate. The organic layer is washed with water followed by brine. The aqueous layers are extracted with ethyl acetate; the combined organic layers are dried over magnesium sulfate, filtered and rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 50% ethyl acetate/hexanes followed by recrystallization from hexanes/methylene chloride to provide 1.45 g of 8-methyl-7-nitroquinoline as a pale brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.88 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O.[As+3]=O.S(=O)(=O)(O)O.[OH-].[NH4+].O[CH2:23][CH:24]([CH2:26]O)O>O.C(OCC)(=O)C>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[CH:26][CH:24]=[CH:23]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
1.02 g
Type
reactant
Smiles
O.[As+3]=O
Step Two
Name
Quantity
1.09 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2.88 mL
Type
reactant
Smiles
OCC(O)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The resulting black slurry is stirred at about 150° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The black oil is cooled to room temperature
WASH
Type
WASH
Details
The organic layer is washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers are extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 50% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from hexanes/methylene chloride

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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